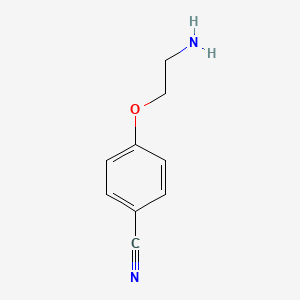

4-(2-Aminoethoxy)benzonitrile

Description

4-(2-Aminoethoxy)benzonitrile (CAS: 67333-09-9) is a benzonitrile derivative featuring a nitrile group at the para position of the benzene ring and a 2-aminoethoxy (-OCH2CH2NH2) substituent at the same position. Its molecular formula is C9H10N2O, with a molecular weight of 178.19 g/mol. This compound is commercially available as a high-purity (98%) reference standard and is utilized in pharmaceutical synthesis, materials science, and chemical research due to its electron-donating aminoethoxy group and reactive nitrile functionality.

Properties

IUPAC Name |

4-(2-aminoethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUJBFUHEWGKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455709 | |

| Record name | 4-(2-aminoethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67333-09-9 | |

| Record name | 4-(2-aminoethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(2-Aminoethoxy)benzonitrile typically involves multi-step reactions starting from simple aromatic compounds. One common method involves the reaction of 4-hydroxybenzonitrile with 2-aminoethanol under specific conditions to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

4-(2-Aminoethoxy)benzonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include polar solvents like dimethyl sulfoxide (DMSO) and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction. Major products formed from these reactions vary based on the type of reaction and the reagents used.

Scientific Research Applications

4-(2-Aminoethoxy)benzonitrile has numerous applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biochemical pathways and interactions due to its ability to interact with various biological molecules.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The aminoethoxy group in the compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes, making the compound useful in various research applications .

Comparison with Similar Compounds

Positional Isomers of Aminoethoxybenzonitrile

The position of the aminoethoxy group relative to the nitrile significantly influences physicochemical properties:

Key Findings :

- The para isomer exhibits higher symmetry, leading to superior crystallinity and stability compared to meta and ortho isomers.

Substitution of the Amino Group

Replacing the primary amine (-NH2) with a dimethylamino (-N(CH3)2) group alters electronic and steric properties:

Key Findings :

Functional Group Variations in Benzonitrile Derivatives

Benzonitrile derivatives with distinct substituents demonstrate diverse applications:

Biological Activity

4-(2-Aminoethoxy)benzonitrile, also known as 2-(4-cyanophenoxy)ethylamine, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H12N2O

- Molecular Weight : 176.22 g/mol

- IUPAC Name : this compound

- CAS Number : 13975-46-7

The compound features a benzonitrile moiety with an aminoethoxy side chain, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that the compound exhibits selective cytotoxicity against various cancer cell lines. For instance, a study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.3 | Induction of apoptosis via caspase activation |

| MDA-MB-231 | 12.7 | Inhibition of PI3K/Akt signaling pathway |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a notable antibacterial effect, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Neuroprotective Effects

The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. In vitro studies using neuronal cell lines exposed to oxidative stress demonstrated that the compound significantly reduced cell death and oxidative damage.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Signal Transduction Modulation : It interferes with key signaling pathways such as PI3K/Akt, which are critical for cell survival and proliferation.

- Antioxidant Activity : The compound exhibits antioxidant properties that protect neuronal cells from oxidative stress-induced damage.

Case Study 1: Breast Cancer Treatment

In a preclinical study published in Cancer Letters, researchers investigated the effects of this compound on tumor growth in xenograft models. The results showed a significant reduction in tumor volume compared to control groups, suggesting its potential as a therapeutic agent for breast cancer.

Case Study 2: Bacterial Infections

A clinical trial assessed the efficacy of formulations containing this compound in patients with chronic bacterial infections. The study reported a positive response rate of over 70%, indicating its potential application in antimicrobial therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.